3-(2,2-Dimethylhydrazinyl)cyclohex-2-en-1-one
Description
3-(2,2-Dimethylhydrazinyl)cyclohex-2-en-1-one: is an organic compound with the molecular formula C8H14N2O and a molecular weight of 154.21 g/mol . It is characterized by a cyclohexenone ring substituted with a dimethylhydrazinyl group at the third position. This compound is primarily used in research settings and is not intended for human use .
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3-(2,2-dimethylhydrazinyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C8H14N2O/c1-10(2)9-7-4-3-5-8(11)6-7/h6,9H,3-5H2,1-2H3 |
InChI Key |
JXSXSBLTWVLHOI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)NC1=CC(=O)CCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2-Dimethylhydrazinyl)cyclohex-2-en-1-one typically involves the reaction of cyclohexane-1,3-dione with dimethylhydrazine under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is likely that the synthesis follows similar routes as in laboratory settings, with optimizations for scale-up. Bulk manufacturing may involve continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Oxidation: Corresponding oxides.
Reduction: Reduced hydrazine derivatives.
Substitution: Products with substituted nucleophiles.
Scientific Research Applications
Chemistry: 3-(2,2-Dimethylhydrazinyl)cyclohex-2-en-1-one is used as an intermediate in the synthesis of various organic compounds. It serves as a building block in the development of new materials and chemical entities .
Biology and Medicine: In biological research, this compound is used to study the effects of hydrazine derivatives on cellular processes.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials. Its unique structure makes it valuable in the synthesis of polymers and other industrial products .
Mechanism of Action
The mechanism of action of 3-(2,2-Dimethylhydrazinyl)cyclohex-2-en-1-one involves its interaction with molecular targets through its hydrazinyl group. This group can form covalent bonds with electrophilic centers in target molecules, leading to the inhibition or modification of their activity. The compound’s effects are mediated through pathways involving nucleophilic attack and subsequent chemical transformations .
Comparison with Similar Compounds
- 1,3-Cyclohexanedione-dimethylhydrazone
- 3-(2,2-Dimethylhydrazino)-2-cyclohexen-1-one
- Cyclohexane-1,3-dione dimethylhydrazone
Comparison: 3-(2,2-Dimethylhydrazinyl)cyclohex-2-en-1-one is unique due to its specific substitution pattern and the presence of the dimethylhydrazinyl group. This structural feature imparts distinct reactivity and properties compared to other similar compounds. For instance, the presence of the hydrazinyl group enhances its nucleophilicity and ability to participate in a variety of chemical reactions .
Biological Activity
3-(2,2-Dimethylhydrazinyl)cyclohex-2-en-1-one is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity, mechanisms of action, and relevant case studies while providing a comprehensive overview of the current research landscape.
The compound features a cyclohexene ring with a dimethylhydrazine substituent. Its structure allows for various chemical reactions typical of ketones and hydrazines, such as nucleophilic addition due to the presence of the carbonyl group.
Anticancer Properties
Research has indicated that derivatives of hydrazine compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in malignant cells.
Table 1: Summary of Anticancer Studies Involving Hydrazine Derivatives
Cardioprotective Effects
The compound has been studied for its cardioprotective effects, particularly in the context of ischemic heart disease. Research indicates that it may help reduce the accumulation of long-chain acylcarnitines during ischemia-reperfusion injury, thus protecting cardiac tissues from damage .
Case Study: Cardioprotection in Ischemic Models
In a study involving isolated heart models treated with mildronate (a related hydrazine derivative), significant reductions in mitochondrial palmitate oxidation rates were observed. This suggests that compounds like this compound may modulate energy metabolism favorably during ischemic events.
The biological activity of this compound can be attributed to several mechanisms:
- Nucleophilic Addition Reactions : The carbonyl group facilitates nucleophilic attack, leading to various biological interactions.
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways, including γ-butyrobetaine hydroxylase, which is pivotal in carnitine biosynthesis .
- Induction of Oxidative Stress : The generation of ROS through metabolic processes can lead to apoptosis in cancer cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
